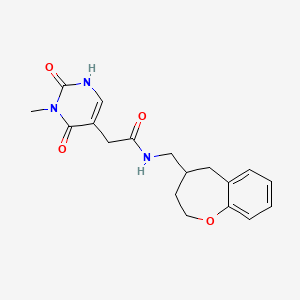
N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PPT and is a potent and selective agonist of the estrogen receptor beta (ERβ). The unique properties of PPT make it an attractive candidate for use in various scientific studies, including those related to cancer, cardiovascular disease, and neurodegenerative disorders.
作用機序
PPT exerts its effects by binding to the estrogen receptor beta (ERβ) and activating downstream signaling pathways. ERβ is a nuclear receptor that plays a critical role in regulating gene expression and cellular function. Activation of ERβ by PPT leads to changes in gene expression that can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
PPT has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and cardiovascular protective effects, PPT has also been shown to have neuroprotective effects and can improve cognitive function. PPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using PPT in scientific research is its potency and selectivity for the estrogen receptor beta. This makes it an ideal tool for studying the effects of ERβ activation on cellular function. However, one of the limitations of using PPT is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.
将来の方向性
There are many potential future directions for research involving PPT. One area of interest is in the development of novel cancer therapies that target the estrogen receptor beta. PPT may also have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying the cardiovascular protective effects of PPT and to develop new therapies for cardiovascular disease.
合成法
The synthesis of PPT involves a multistep process that starts with the reaction of 6-bromopyridin-3-ol with potassium carbonate and phenol to form 6-phenoxypyridin-3-ol. This intermediate is then reacted with 1,3-thiazole-5-carboxaldehyde and sodium triacetoxyborohydride to form the key intermediate, 1-(6-phenoxypyridin-3-yl)-2-(1,3-thiazol-5-yl)ethanol. This intermediate is then reacted with piperidine-2-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product, N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide.
科学的研究の応用
PPT has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer. Studies have shown that PPT has anti-tumor properties and can inhibit the growth of breast cancer cells. PPT has also been shown to have a protective effect against cardiovascular disease by reducing inflammation and improving vascular function.
特性
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-21(19-8-4-5-11-25(19)14-18-13-22-15-28-18)24-16-9-10-20(23-12-16)27-17-6-2-1-3-7-17/h1-3,6-7,9-10,12-13,15,19H,4-5,8,11,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBWNYNIVOLJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Phenoxypyridin-3-YL)-1-(1,3-thiazol-5-ylmethyl)piperidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5682667.png)
![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682668.png)
![1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride](/img/structure/B5682679.png)
![(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5682698.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide dihydrochloride](/img/structure/B5682703.png)
![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)
![5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)

![1-methyl-2-oxo-8-(2-thienylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5682753.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5682759.png)
![1-(4-fluorophenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5682767.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5682774.png)